2-chloro-N-[2-(diethylamino)ethyl]-N-(2-methylpropyl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[2-(diethylamino)ethyl]-N-(2-methylpropyl)pyridine-4-carboxamide, commonly known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
CEP-1347 acts as a selective inhibitor of JNK signaling pathway by binding to the ATP-binding site of JNK. This leads to the inhibition of JNK-mediated phosphorylation of c-Jun and other downstream targets, resulting in the suppression of apoptosis, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have significant biochemical and physiological effects in various preclinical models of neurological disorders. It has been shown to reduce the loss of dopaminergic neurons in the substantia nigra in a rat model of Parkinson's disease, improve cognitive function in a mouse model of Alzheimer's disease, and reduce the accumulation of mutant huntingtin protein in a mouse model of Huntington's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CEP-1347 in lab experiments include its selective inhibition of JNK signaling pathway, its ability to penetrate the blood-brain barrier, and its low toxicity. However, the limitations of using CEP-1347 in lab experiments include its relatively low potency and the need for further optimization to improve its pharmacokinetic properties.
Orientations Futures
There are several future directions for the development of CEP-1347 as a potential therapeutic agent for neurological disorders. These include the optimization of its pharmacokinetic properties, the development of more potent analogs, the investigation of its efficacy in combination with other drugs, and the evaluation of its safety and efficacy in clinical trials.
Conclusion:
In conclusion, CEP-1347 is a small molecule inhibitor that has shown promising therapeutic potential in various neurological disorders. Its selective inhibition of JNK signaling pathway and low toxicity make it an attractive candidate for further development. However, further optimization and evaluation in clinical trials are necessary to determine its safety and efficacy.
Méthodes De Synthèse
CEP-1347 can be synthesized using a multi-step synthetic route that involves the condensation of 2-chloro-4-pyridinecarboxylic acid with 2-diethylaminoethylamine, followed by N-alkylation with 2-methylpropylamine. The resulting compound is then chlorinated to yield CEP-1347.
Applications De Recherche Scientifique
CEP-1347 has been studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. In preclinical studies, CEP-1347 has been shown to inhibit the activation of c-Jun N-terminal kinase (JNK) signaling pathway, which plays a critical role in the pathogenesis of these disorders.
Propriétés
IUPAC Name |
2-chloro-N-[2-(diethylamino)ethyl]-N-(2-methylpropyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26ClN3O/c1-5-19(6-2)9-10-20(12-13(3)4)16(21)14-7-8-18-15(17)11-14/h7-8,11,13H,5-6,9-10,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKTZUPXHACILY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(CC(C)C)C(=O)C1=CC(=NC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.